Product packaging for 6-Isocyanato-1,3-benzoxazole(Cat. No.:)

6-Isocyanato-1,3-benzoxazole

Cat. No.: B13501290
M. Wt: 160.13 g/mol
InChI Key: IDTYCGVPBHTJHU-UHFFFAOYSA-N
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Description

6-Isocyanato-1,3-benzoxazole is a specialized heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry. The compound features a reactive isocyanate (-N=C=O) group situated on a benzoxazole scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets . This molecular architecture makes it a valuable precursor for the synthesis of urea and carbamate derivatives, which are key functional groups in the design of enzyme inhibitors. The benzoxazole core is a common pharmacophore in active pharmaceutical ingredients and is recognized for its metabolic stability and ability to act as a bioisostere for nucleotides like adenine and guanine . Research into benzoxazolone-based compounds, which are closely related, has demonstrated significant potential as potent inhibitors of enzymes like acid ceramidase (AC), a target for treating lysosomal storage diseases such as Gaucher's and Krabbe's disease . As a synthetic intermediate, this compound can be used to rapidly generate a library of carboxamide compounds for lead optimization and structure-activity relationship (SAR) studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this compound with appropriate precautions, as isocyanate-containing compounds can be reactive and require specific handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O2 B13501290 6-Isocyanato-1,3-benzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

6-isocyanato-1,3-benzoxazole

InChI

InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H

InChI Key

IDTYCGVPBHTJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=O)OC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Isocyanato 1,3 Benzoxazole and Its Precursors

Synthesis of the 1,3-Benzoxazole Core Framework

The construction of the 1,3-benzoxazole ring system is a fundamental step and can be achieved through various cyclization strategies. These methods typically involve the condensation of o-aminophenols with a one-carbon synthon.

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

A prevalent and versatile method for synthesizing the benzoxazole core is the condensation of o-aminophenols with various reaction partners such as carboxylic acids, aldehydes, or orthoesters. rsc.org The reaction of an o-aminophenol with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA), is a classic approach. For instance, the reaction of 2-aminophenol (B121084) with a suitable carboxylic acid in PPA at elevated temperatures leads to the formation of the corresponding 2-substituted benzoxazole. nih.gov

Alternatively, aldehydes can be employed in the presence of an oxidizing agent. The initial condensation of an o-aminophenol with an aldehyde forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. nih.gov Various catalytic systems, including those based on copper and palladium, have been developed to facilitate this transformation under milder conditions. acs.org

A summary of common cyclization reactions is presented in the table below.

Reactant for o-AminophenolCatalyst/ConditionsProduct
Carboxylic AcidsPolyphosphoric Acid (PPA), heat2-Substituted-1,3-benzoxazole
AldehydesOxidizing agent (e.g., DDQ, MnO₂)2-Substituted-1,3-benzoxazole
β-DiketonesBrønsted acid and Copper Iodide (CuI)2-Substituted-1,3-benzoxazole
OrthoestersAcid catalyst2-Unsubstituted or 2-Alkyl/Aryl-1,3-benzoxazole

Directed Functionalization of Benzoxazole Derivatives

While the primary strategy for obtaining 6-substituted benzoxazoles involves starting with a pre-functionalized o-aminophenol, direct functionalization of the benzoxazole ring is also possible. Electrophilic aromatic substitution reactions on the benzoxazole ring system can introduce various functional groups. The position of substitution is directed by the electronic nature of the heterocyclic ring.

Introduction of Amino Functionality at the C-6 Position of 1,3-Benzoxazole

The key step in the synthesis of 6-isocyanato-1,3-benzoxazole (B6253842) is the introduction of a nitrogen-containing functional group at the C-6 position, which is subsequently converted to the isocyanate. This is typically achieved through a nitration-reduction sequence.

Nitration and Subsequent Reduction Strategies to 6-Amino-1,3-benzoxazole

The nitration of 1,3-benzoxazole is a crucial step for introducing the nitro group, which serves as a precursor to the amino group. The reaction of 1,3-benzoxazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, leads to the formation of nitrobenzoxazoles. The nitration of the unsubstituted benzoxazole ring has been shown to preferentially occur at the 6-position. researchgate.net

Following successful nitration, the resulting 6-nitro-1,3-benzoxazole (B93241) is then reduced to 6-amino-1,3-benzoxazole. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. mdpi.com Chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. Another common and mild reducing agent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. mdpi.com

The general scheme for this two-step process is as follows:

Nitration: 1,3-Benzoxazole is treated with a nitrating mixture (HNO₃/H₂SO₄) to yield 6-nitro-1,3-benzoxazole.

Reduction: 6-Nitro-1,3-benzoxazole is then subjected to reduction to afford 6-amino-1,3-benzoxazole.

Reduction MethodReagents
Catalytic HydrogenationH₂, Pd/C or PtO₂
Metal/Acid ReductionFe/HCl or Sn/HCl
Borohydride ReductionNaBH₄ with a catalyst

Palladium-Catalyzed Amination Routes

While the nitration-reduction pathway is the most common, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent an alternative approach for the formation of C-N bonds. In principle, a 6-halo-1,3-benzoxazole could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield 6-amino-1,3-benzoxazole. However, for this specific target molecule, the nitration-reduction sequence is more direct and widely documented.

Conversion of 6-Amino-1,3-benzoxazole to this compound

The final step in the synthesis is the conversion of the 6-amino group to the isocyanate functionality. This transformation can be accomplished through several methods, with the most traditional being phosgenation. However, due to the high toxicity of phosgene (B1210022), several phosgene-free alternatives have been developed.

The most direct industrial method for converting an amine to an isocyanate is through the use of phosgene (COCl₂) or its safer liquid equivalent, triphosgene (B27547). acs.org The reaction of 6-amino-1,3-benzoxazole with phosgene proceeds via a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the desired this compound. acs.org

Given the hazards associated with phosgene, several alternative rearrangement reactions that proceed through an isocyanate intermediate are often employed in laboratory settings:

Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide (B81097). To apply this to the synthesis of this compound, one would first need to prepare 1,3-benzoxazole-6-carboxylic acid. This carboxylic acid can then be converted to the corresponding acyl azide, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine in a basic solution to yield an isocyanate with one less carbon atom. This would require the preparation of 1,3-benzoxazole-6-carboxamide, which could then be subjected to the Hofmann rearrangement conditions.

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. The synthesis would start with the preparation of 1,3-benzoxazole-6-hydroxamic acid, which is then activated and rearranged to the isocyanate.

The choice of method for this final conversion depends on factors such as scale, safety considerations, and the availability of the requisite starting materials. For industrial production, phosgenation remains a common route, while for laboratory synthesis, the rearrangement reactions offer viable and safer alternatives. digitellinc.comgoogle.com

Phosgenation and Phosgene-Surrogate Approaches (e.g., Triphosgene, CDI)

The traditional and most direct method for converting an amine to an isocyanate is through phosgenation. This process involves the reaction of the corresponding amine precursor, 6-amino-1,3-benzoxazole, with phosgene (COCl₂) or a safer phosgene equivalent.

The reaction with phosgene typically proceeds in an inert solvent, such as toluene (B28343) or chlorobenzene, at elevated temperatures. The mechanism involves the initial formation of a carbamoyl chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

Given the extreme toxicity of phosgene gas, solid and liquid phosgene surrogates are often preferred in laboratory and industrial settings. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. nih.gov This allows for the in situ generation of phosgene, mitigating the risks associated with handling the gaseous form. The reaction of 6-amino-1,3-benzoxazole with triphosgene is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. nih.gov

Another phosgene-free alternative is the use of carbonylating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). While less common for direct isocyanate synthesis from amines, CDI can be employed in related transformations.

Table 1: Comparison of Phosgenation Reagents for Isocyanate Synthesis

Reagent Physical State Key Advantages Key Disadvantages
Phosgene (COCl₂) Gas High reactivity, cost-effective for large scale. Extremely toxic, corrosive HCl byproduct.
Triphosgene (BTC) Solid Safer to handle and store than phosgene. nih.gov Higher cost, requires careful control of decomposition.
Diphosgene Liquid Easier to handle than gaseous phosgene. Toxic and corrosive.

Curtius Rearrangement from 6-Carboxy-1,3-benzoxazole Derivatives

The Curtius rearrangement provides a versatile and phosgene-free route to isocyanates from carboxylic acids. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical decomposition, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov

The precursor for this synthesis is 1,3-benzoxazole-6-carboxylic acid. The carboxylic acid is first converted to an activated derivative, typically an acyl chloride or a mixed anhydride. Treatment of this activated species with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, yields the key intermediate, 1,3-benzoxazole-6-carbonyl azide.

Subsequent heating of the acyl azide in an inert solvent, such as toluene or dioxane, induces the rearrangement. The reaction is believed to proceed through a concerted mechanism where the R-group migrates as nitrogen gas is expelled, leading directly to the formation of this compound. nih.gov A significant advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups. nih.gov

One-pot procedures have been developed where the carboxylic acid is directly converted to the isocyanate without the isolation of the potentially explosive acyl azide intermediate. Reagents like diphenylphosphoryl azide (DPPA) can facilitate this transformation by activating the carboxylic acid and providing the azide source in a single step. nih.gov

Alternative Green Chemistry Isocyanate Synthesis Methods

In response to the environmental and safety concerns associated with traditional isocyanate synthesis, several greener alternatives are being explored. While specific applications to this compound are not yet widely documented, these methods represent the future direction of isocyanate production.

One promising approach is the thermal decomposition of carbamates. mdpi.com In this method, 6-amino-1,3-benzoxazole would first be reacted with a carbonate, such as dimethyl carbonate, to form a methyl carbamate (B1207046). Subsequent pyrolysis of this carbamate would yield the desired isocyanate and methanol, which can be recycled. This route completely avoids the use of phosgene. mdpi.com

Other emerging methods include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines, though these often require specialized catalysts and conditions.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Catalyst Selection and Loading Effects

In phosgenation reactions using triphosgene, catalytic amounts of activated carbon or certain amines can facilitate the decomposition of triphosgene to phosgene. The catalyst loading must be carefully controlled to ensure a steady generation of phosgene that matches the rate of its consumption by the amine, thereby minimizing the accumulation of the hazardous gas.

For the Curtius rearrangement, the reaction is often conducted thermally without a catalyst. However, Lewis acids have been shown to catalyze the rearrangement, allowing for lower reaction temperatures. wikipedia.org In one-pot procedures using reagents like DPPA, the reagent itself acts as the activating agent, and no additional catalyst is typically required. nih.gov

Table 2: Potential Catalysts for Isocyanate Synthesis Routes

Synthesis Route Catalyst Type Potential Examples Effect
Phosgenation (with Triphosgene) Decomposition Catalyst Activated Carbon, Tertiary Amines Promotes controlled decomposition of triphosgene to phosgene.
Curtius Rearrangement Lewis Acid Boron Trifluoride (BF₃) Lowers the rearrangement temperature. wikipedia.org

Solvent Systems and Temperature Control

The choice of solvent is critical in both phosgenation and Curtius rearrangement pathways. The solvent must be inert to the highly reactive isocyanate product and the reagents used. Common solvents for phosgenation include chlorinated hydrocarbons and aromatic hydrocarbons like toluene. For the Curtius rearrangement, high-boiling point aromatic solvents such as toluene, xylene, or diphenyl ether are often employed to achieve the necessary temperatures for the thermal rearrangement.

Temperature control is paramount. In phosgenation, the temperature must be high enough to effect the elimination of HCl from the carbamoyl chloride intermediate but not so high as to cause unwanted side reactions of the isocyanate product. In the Curtius rearrangement, the temperature must be carefully controlled to initiate the decomposition of the acyl azide without causing an uncontrolled, exothermic release of nitrogen gas.

Reaction Kinetics and Mass Transfer Considerations

The kinetics of isocyanate formation can be complex. In phosgenation, the reaction rate is dependent on the concentrations of both the amine and phosgene. The formation of the carbamoyl chloride is typically fast, while the subsequent elimination of HCl can be the rate-limiting step.

For the Curtius rearrangement, the rate-determining step is the thermal decomposition of the acyl azide. The reaction follows first-order kinetics, and the rate is highly dependent on the temperature. The activation energy for this unimolecular rearrangement can be determined by studying the reaction rate at different temperatures.

Reactivity Profiles and Transformational Chemistry of 6 Isocyanato 1,3 Benzoxazole

Reactions Involving the Isocyanate Moiety

The isocyanate group is characterized by a carbon atom that is double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly susceptible to nucleophilic attack.

Nucleophilic addition represents the most common class of reactions for isocyanates. smolecule.comwikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group, leading to the formation of a stable addition product.

The reaction between 6-isocyanato-1,3-benzoxazole (B6253842) and primary or secondary amines yields substituted ureas. This reaction is typically rapid and proceeds by the nucleophilic attack of the amine's nitrogen atom on the isocyanate's central carbon. wikipedia.org The process is often carried out at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. tubitak.gov.trnih.gov For instance, reacting this compound with various substituted amines produces the corresponding 1-(1,3-benzoxazol-6-yl)-3-substituted-urea derivatives. tubitak.gov.trnih.gov These reactions generally result in high yields of the urea (B33335) product, which often precipitates from the reaction mixture. tubitak.gov.tr

Table 1: Synthesis of Urea Derivatives from this compound This table is illustrative, based on typical isocyanate-amine reactions.

Amine ReactantSolventReaction ConditionsProductTypical Yield (%)
AnilineDichloromethaneRoom Temperature, 2h1-(1,3-Benzoxazol-6-yl)-3-phenylurea>90
BenzylamineTetrahydrofuran (THF)Room Temperature, 1h1-(1,3-Benzoxazol-6-yl)-3-benzylurea>90
4-FluoroanilineDichloromethaneRoom Temperature, 2h1-(1,3-Benzoxazol-6-yl)-3-(4-fluorophenyl)urea>90
Adamantan-1-amineTetrahydrofuran (THF)Room Temperature1-((3s,5s,7s)-Adamantan-1-yl)-3-(1,3-benzoxazol-6-yl)urea~75-80

When treated with alcohols or phenols, this compound undergoes a nucleophilic addition reaction to form carbamates, also known as urethanes. wikipedia.org This reaction typically requires a catalyst and/or elevated temperatures to proceed at a practical rate, as alcohols are generally less nucleophilic than amines. The reaction involves the oxygen atom of the hydroxyl group attacking the isocyanate carbon. researchgate.net The synthesis can be performed by reacting the isocyanate with an alcohol in a solvent like THF, sometimes in the presence of a base such as sodium hydride (NaH) to first deprotonate the alcohol, enhancing its nucleophilicity. researchgate.net

Table 2: Synthesis of Carbamates from this compound This table is illustrative, based on typical isocyanate-alcohol reactions.

Alcohol ReactantCatalyst/ConditionsSolventProductTypical Yield (%)
MethanolDBU, Room TempTetrahydrofuran (THF)Methyl (1,3-benzoxazol-6-yl)carbamateHigh
PhenolPyridine, 80 °CToluene (B28343)Phenyl (1,3-benzoxazol-6-yl)carbamateModerate to High
tert-ButanolNaH, Room TempTetrahydrofuran (THF)tert-Butyl (1,3-benzoxazol-6-yl)carbamateHigh
Geraniol-15 °C to Room TempDichloromethane, Methanol(E)-3,7-Dimethylocta-2,6-dien-1-yl (1,3-benzoxazol-6-yl)carbamateHigh

The reaction of this compound with thiols (mercaptans) produces thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. researchgate.net Thiols are generally less reactive than corresponding alcohols in this addition, and the reaction often requires a catalyst or base to facilitate the process. sci-hub.seresearchgate.net Catalyst- and solvent-free conditions have also been developed for the synthesis of thiocarbamates from isocyanates and thiols. researchgate.net

Table 3: Synthesis of Thiocarbamates from this compound This table is illustrative, based on typical isocyanate-thiol reactions.

Thiol ReactantCatalyst/ConditionsSolventProductTypical Yield (%)
EthanethiolTriethylamine, Room TempDichloromethaneS-Ethyl (1,3-benzoxazol-6-yl)carbamothioateGood
ThiophenolPyridine, 60 °CTolueneS-Phenyl (1,3-benzoxazol-6-yl)carbamothioateGood
Hexane-1-thiolCatalyst-free, 80 °CNone (Neat)S-Hexyl (1,3-benzoxazol-6-yl)carbamothioateHigh

Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions. smolecule.com These reactions are valuable for constructing more complex heterocyclic systems. A notable example is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with the C=N double bond (the dipolarophile) of the isocyanate. mdpi.com For instance, nitrile oxides can react with the isocyanate to form five-membered heterocyclic rings. mdpi.com Another potential pathway involves the reaction with α,β-epoxy carboxylates, catalyzed by halide salts, to generate substituted oxazolidinone rings, which are important structural motifs in medicinal chemistry. sioc-journal.cn

In the absence of other nucleophiles and often promoted by specific catalysts, isocyanates can react with themselves to form cyclic dimers and trimers. Aromatic isocyanates like this compound are particularly prone to these reactions. mdpi.com

Dimerization: The dimerization of two isocyanate molecules leads to the formation of a four-membered ring structure known as a uretidinedione (or uretidione). sci-hub.sepoliuretanos.net This reaction is typically catalyzed by phosphines or pyridines and is reversible at elevated temperatures (around 175 °C). mdpi.comjst.go.jp The dimerization of aromatic isocyanates is favored at lower temperatures. poliuretanos.net The steric hindrance around the isocyanate group can significantly influence the rate and feasibility of dimerization. jst.go.jp

Trimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable six-membered ring called an isocyanurate (or 1,3,5-triazine-2,4,6-trione). mdpi.comresearchgate.net This reaction is often favored over dimerization at higher temperatures and is catalyzed by a wide range of substances, including tertiary amines, phosphines, and various anionic catalysts like sodium p-toluenesulfinate. jst.go.jpresearchgate.net Isocyanurate formation is generally an irreversible process and is of significant industrial importance for creating cross-linked polymer networks with high thermal stability. mdpi.com

Table 4: Oligomerization Pathways for Aryl Isocyanates This table outlines the general conditions applicable to this compound.

Reaction PathwayTypical CatalystGeneral ConditionsProduct
DimerizationTrialkylphosphines, PyridineLow Temperature, High Pressure can accelerate1,3-bis(1,3-benzoxazol-6-yl)uretidine-2,4-dione
TrimerizationTrialkylamines, Sodium p-toluenesulfinate, N-Heterocyclic Carbenes (NHCs)Higher Temperature, Often Solvent-Free1,3,5-tris(1,3-benzoxazol-6-yl)-1,3,5-triazinane-2,4,6-trione

Reactions with Organometallic Reagents

The isocyanate group (–N=C=O) is a potent electrophile, readily undergoing nucleophilic attack by a wide range of organometallic reagents. These reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, leading to diverse amide derivatives.

The most common reaction involves the addition of organomagnesium halides (Grignard reagents) to the central carbon of the isocyanate. chempedia.infomt.com The reaction proceeds via a magnesium-coordinated intermediate, which upon aqueous workup, yields N-substituted amides. chempedia.infomasterorganicchemistry.com This provides a robust method for attaching various alkyl, vinyl, or aryl groups to the nitrogen atom of the original isocyanate. For this compound, this transformation would yield N-(1,3-benzoxazol-6-yl)amides.

Similarly, organolithium reagents, being strong nucleophiles, react with isocyanates to form the corresponding amides after hydrolysis. The high reactivity of organolithium compounds allows for the introduction of a wide array of substituents.

More modern approaches have expanded the scope of these transformations. For instance, a dual-catalyzed amidation using nickel/photoredox catalysis has been developed for the reaction between alkylsilicate reagents and isocyanates. nih.gov This method operates under mild conditions and avoids the use of stoichiometric reductants, offering a complementary strategy to traditional organometallic additions with improved functional group tolerance. nih.gov

Table 1: Reactions of this compound with Organometallic Reagents

Reagent Type General Reagent Product Type (after hydrolysis) Notes
Organomagnesium R-MgX (Grignard Reagent) N-(1,3-benzoxazol-6-yl)amide A general and widely used method for preparing secondary amides from isocyanates. chempedia.info
Organolithium R-Li N-(1,3-benzoxazol-6-yl)amide Highly reactive; suitable for a broad range of R groups.
Alkylsilicate [R-Si(OR')4]- N-(1,3-benzoxazol-6-yl)amide Occurs via a nickel/photoredox dual-catalysis system under mild conditions. nih.gov

Reactions of the 1,3-Benzoxazole Ring System

The benzoxazole (B165842) ring, while aromatic and relatively stable, possesses reactive sites that can be targeted for functionalization. globalresearchonline.net These reactions include electrophilic substitution on the benzene (B151609) portion of the scaffold, as well as transformations involving the heterocyclic oxazole (B20620) ring itself.

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on the benzoxazole ring is directed by the combined electronic effects of the fused oxazole ring and any existing substituents. The benzoxazole system itself preferentially directs electrophiles to the C6-position. globalresearchonline.netcore.ac.uk This is evident in the synthesis of this compound itself, which often proceeds through the nitration of benzoxazole at the C6-position, followed by reduction and phosgenation. smolecule.com

With the C6-position occupied by the isocyanate group, further EAS reactions will be directed to the remaining C4, C5, and C7 positions. The isocyanate group is strongly deactivating and meta-directing. The oxazole ring's oxygen atom is an ortho, para-director (activating at C2 and C7, and to a lesser extent C5), while the nitrogen atom is deactivating. The interplay of these effects determines the regiochemical outcome.

Halogenation : Direct halogenation of benzoxazoles can be achieved using reagents like chlorine, bromine, or N-bromosuccinimide. google.com For this compound, the substitution pattern would be influenced by the deactivating isocyanate group, potentially favoring substitution at C5 or C7.

Nitration : Nitration using nitric acid and sulfuric acid is a common EAS reaction. globalresearchonline.net While the precursor is often made via C6 nitration, nitrating the final this compound would likely lead to substitution at a meta-position relative to the isocyanate, such as C5 or C7, depending on the precise reaction conditions. Studies on related benzothiazolones have shown that iron nitrate (B79036) can be a regioselective nitrating agent for the C6-position. researchgate.net

Arylation : Palladium-catalyzed direct C-H arylation offers a modern route for functionalization. Notably, a phosphine-free palladium chloride system has been shown to regioselectively arylate benzoxazole derivatives at the C7 position. acs.org This unique regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted C–H bond cleavage from a ring-opened intermediate, highlighting a sophisticated pathway that bypasses the typical electronic directing effects. acs.org

Ring-Opening and Rearrangement Reactions of the Benzoxazole Core

The fused oxazole ring is susceptible to cleavage under certain conditions, leading to ring-opened products or rearranged heterocyclic systems. These reactions often provide access to highly functionalized aromatic compounds that would be difficult to synthesize otherwise.

Catalytic Ring-Opening : Copper-catalyzed reactions have been developed that lead to the ring-opening of benzoxazoles. One such protocol involves the reaction of a benzoxazole with ethyl diazoacetate and water, catalyzed by a copper complex, to yield highly functionalized benzenes. acs.org Another copper-catalyzed method achieves a direct ring-opening double N-arylation with aryl iodides, selectively forming N,N'-diaryl-2-aminophenols over C-arylation products. acs.org Furthermore, ytterbium(III) triflate has been shown to catalyze a ring-opening/annulation cascade reaction between benzoxazoles and propargylic alcohols to form 1,4-benzoxazines. researchgate.net

Smiles Rearrangement : The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in appropriately substituted benzoxazole systems. acs.orgnih.gov For example, N-aryl-2-aminobenzoxazoles can be synthesized from a benzoxazole-2-thiol precursor via an intermediate that undergoes a Smiles rearrangement. acs.orgresearchgate.net This type of rearrangement enables the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new one under relatively mild conditions. nih.gov

Ring Contraction : While less common for benzoxazoles themselves, related heterocycles can undergo transformations that lead to the benzoxazole core. For example, 1,2,4-benzoxadiazines have been shown to undergo thermal ring contraction to produce benzoxazoles, proceeding through an electrocyclic ring-opening mechanism. rsc.org

Functionalization of the Heteroatoms (N and O)

The nitrogen and oxygen atoms of the benzoxazole ring, while part of an aromatic system, retain some nucleophilic and basic character, allowing for specific functionalization reactions.

N-Alkylation and N-Arylation : The ring nitrogen can be functionalized, particularly after the benzoxazole ring has been modified into a benzoxazolone. N-alkylation of 2(3H)-benzoxazolones is readily achieved using alkyl halides in the presence of a mild base such as CsF–Celite. researchgate.net The nitrogen atom of the benzoxazole ring can also participate in copper-catalyzed N-arylation reactions, which are key steps in domino reactions for synthesizing complex heterocyclic structures. rsc.org The benzoxazol-2-yl group itself can be used as a removable directing group in C-H activation reactions, where it is first installed by reacting a secondary amine with 2-chlorobenzoxazole. acs.org This implies that the C2 position is susceptible to nucleophilic attack, leading to a transiently non-aromatic intermediate where the nitrogen atom's environment is altered.

O-Functionalization : Direct functionalization of the oxygen atom is less common due to its lower basicity and nucleophilicity compared to the nitrogen. However, O-arylation can occur as part of a domino reaction sequence, for instance, in the copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles, which involves an intramolecular O-arylation step. rsc.org Most transformations involving the oxygen atom are part of a broader ring-opening or rearrangement cascade. acs.orgresearchgate.net

Chemoselectivity and Regioselectivity in Multifunctional Transformations

The presence of multiple reactive sites in this compound—the isocyanate group, the C2 carbon, and the C4, C5, and C7 positions on the benzene ring—makes chemoselectivity and regioselectivity critical considerations in its synthetic transformations. The choice of reagents and reaction conditions dictates which functional group reacts and at which position.

Chemoselectivity : This refers to the preferential reaction of one functional group over another.

Nucleophilic Reactions : Hard nucleophiles, such as Grignard reagents or organolithiums, will preferentially attack the highly electrophilic carbon of the isocyanate group over any other site on the molecule under standard conditions. chempedia.info

Electrophilic Reactions : Under electrophilic conditions (e.g., nitration, halogenation), the reaction will target the electron-rich benzene ring rather than the electron-deficient isocyanate group. globalresearchonline.net

Control of Reactivity : The challenge lies in reactions where competition is more subtle. For example, in copper-catalyzed reactions with aryl iodides, the reaction pathway can be steered towards either C-H arylation or a complete ring-opening N-arylation by modifying the reaction vessel and solvent, a stark demonstration of chemoselectivity control. acs.org

Regioselectivity : This refers to the preferential reaction at one position over other possible positions.

Electrophilic Aromatic Substitution : As discussed, EAS on the benzoxazole ring is highly regioselective. The synthesis of the 6-substituted precursor relies on the inherent preference for substitution at the C6-position. smolecule.com For subsequent EAS reactions on this compound, the regioselectivity will be a complex outcome of the directing effects of both the isocyanate and the fused oxazole ring. The reported palladium-catalyzed C7-arylation is a prime example of achieving unconventional regioselectivity through catalyst control. acs.org

Reactions at C2 : The C2 position of the benzoxazole ring is a unique reactive site. It can be deprotonated and subsequently attacked by electrophiles, such as in direct C2-arylation or C2-alkylation reactions, often facilitated by transition metal catalysts. organic-chemistry.orgnih.gov

The ability to control both chemo- and regioselectivity allows this compound to serve as a versatile scaffold for the synthesis of a wide array of complex molecules, where each functional handle can be addressed independently to build molecular diversity.

Table 2: Summary of Selective Transformations

Reaction Type Reagent/Catalyst Selective Site Product Type Selectivity Type
Nucleophilic Addition R-MgX Isocyanate (NCO) N-substituted amide Chemoselective
Electrophilic Substitution HNO3/H2SO4 Benzene Ring (C5/C7) Nitro-substituted benzoxazole Chemo- and Regioselective
Direct C-H Arylation PdCl2/PivOK C7-position 7-Aryl-6-isocyanatobenzoxazole Regioselective
Ring-Opening Arylation CuI/Ligand Benzoxazole Ring (N and O) N,N'-diaryl-2-amino-5-isocyanatophenol Chemoselective
Smiles Rearrangement Base Benzoxazole Ring Rearranged heterocycle N/A

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Isocyanato 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 6-isocyanato-1,3-benzoxazole (B6253842). By analyzing the spectra from various NMR experiments, each atom in the molecule can be assigned.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the single proton on the oxazole (B20620) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the isocyanate group and the electronics of the fused ring system.

The aromatic region would typically display signals for the three protons on the benzoxazole (B165842) ring system. Based on data for related benzoxazole derivatives, the proton at position 2 (H-2) of the oxazole ring is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. acs.org The protons on the benzene portion of the molecule (H-4, H-5, and H-7) will exhibit specific splitting patterns (coupling) based on their relationship to one another. For instance, multiplet signals between δ 6.85 and 8.83 ppm are characteristic for aromatic protons in benzoxazole derivatives. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Data are predicted based on known values for benzoxazole and its substituted derivatives.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5s (singlet)N/A
H-47.5 - 7.8d (doublet)~8.5 - 9.0
H-57.2 - 7.5dd (doublet of doublets)~8.5 - 9.0, ~2.0 - 2.5
H-77.6 - 7.9d (doublet)~2.0 - 2.5

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including the quaternary carbons which have no attached protons. For this compound, this technique is crucial for confirming the carbon skeleton and identifying the unique carbon of the isocyanate group.

The spectrum would show signals for the seven carbons of the benzoxazole core and the one carbon of the isocyanate functional group. The isocyanate carbon (-N=C=O) is characteristically found in the δ 120-130 ppm range. The carbons of the benzoxazole ring system have been observed in various derivatives, with C2 typically appearing around δ 150-163 ppm. acs.orgjrespharm.com The other aromatic carbons appear in the typical range of δ 108-150 ppm. acs.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on known values for benzoxazole, 6-nitrobenzoxazole, and other derivatives. acs.orgchemicalbook.comchemicalbook.com

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4110 - 115
C-5120 - 125
C-6130 - 135
C-7118 - 122
C-3a (Quaternary)142 - 146
C-7a (Quaternary)148 - 152
-N=C=O (Isocyanate)125 - 130

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. For this compound, this would be particularly useful for characterizing the nitrogen of the oxazole ring and the nitrogen of the isocyanate group. Studies on various isocyanates have shown that the ¹⁵N chemical shifts are sensitive to substituent and electronic effects, appearing in a distinct region that allows for their identification. zendy.ioresearchgate.net The ¹⁵N NMR spectra are often found to be more informative than ¹³C NMR for distinguishing between different isocyanate-derived structures. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show correlations between H-4 and H-5, and between H-5 and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons that bear a proton (C-2, C-4, C-5, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons by observing their correlations to nearby protons. For example, the proton at H-5 would show a correlation to the isocyanate carbon (C-NCO), confirming the position of the isocyanate group at C-6. The structures of many complex benzoxazole derivatives have been elucidated through the extensive use of 2D NMR data. mdpi.comvjol.info.vn

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The isocyanate group has a particularly strong and characteristic absorption band.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a relatively uncongested region of the spectrum.

Table 3: Characteristic IR Absorption Frequency for the Isocyanate Group

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2240 - 2285Strong, Sharp

This intense and uniquely located absorption is a definitive indicator of the presence of the isocyanate functionality within the molecule. spectroscopyonline.comremspec.comnih.gov Other bands corresponding to the C=N and C-O stretching of the benzoxazole ring, as well as aromatic C-H and C=C vibrations, would also be present but are generally less diagnostic than the powerful isocyanate band. nih.gov

Benzoxazole Ring Vibrational Modes

The vibrational spectrum of the benzoxazole ring provides a characteristic fingerprint for its identification. Infrared (IR) and Raman spectroscopy are powerful tools for probing these vibrations. The key vibrational modes for the benzoxazole ring are influenced by the coupling of the benzene and oxazole rings.

Theoretical and experimental studies on benzoxazole and its derivatives have identified several characteristic vibrational frequencies. esisresearch.orgesisresearch.orgcdnsciencepub.com The C=N stretching vibration within the oxazole ring is typically observed in the region of 1520-1672 cm⁻¹. esisresearch.org For instance, in 2-(p-nitrobenzyl) benzoxazole, the C=N stretch is assigned a band at 1520 cm⁻¹ in both IR and Raman spectra. esisresearch.org Another significant vibration is the asymmetric C-O-C stretching of the ether linkage, which gives rise to a strong band, often around 1250 cm⁻¹. esisresearch.orgesisresearch.org The corresponding symmetric C-O-C stretch is found at a lower wavenumber, approximately 1073 cm⁻¹. esisresearch.orgesisresearch.org

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found in the 670–780 cm⁻¹ range. researchgate.net The vapor absorption spectrum of benzoxazole shows prominent excited state fundamentals at approximately 700, 950, and 1225 cm⁻¹. cdnsciencepub.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference Compound Examples Citations
C=N Stretch1520-16722-(p-nitrobenzyl) benzoxazole: 1520 cm⁻¹ esisresearch.orgesisresearch.org
Asymmetric C-O-C Stretch~12502-mercaptobenzoxazole: 1250 cm⁻¹ esisresearch.orgesisresearch.org
Symmetric C-O-C Stretch~10752-mercaptobenzoxazole: 1073 cm⁻¹ esisresearch.orgesisresearch.org
Aromatic C-H Bending670-7802-(2′-hydroxyphenyl)benzoxazole researchgate.net

This table presents typical vibrational frequencies for the benzoxazole ring based on data from various derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₄N₂O₂), the exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as an Orbitrap or time-of-flight (TOF) analyzer, to confirm its chemical formula. researchgate.netacs.orgfateallchem.dk The use of techniques like electrospray ionization (ESI) coupled with TOFMS allows for the unequivocal assignment of molecular formulas in many cases. fateallchem.dk

The fragmentation of this compound under mass spectrometric conditions would be expected to involve cleavages related to both the benzoxazole core and the isocyanate substituent. The fragmentation of benzoxazoles often proceeds through characteristic pathways. orientjchem.orgrsc.org Similarly, isocyanates exhibit predictable fragmentation behavior. nih.govacs.org

Upon ionization, a common fragmentation pathway for aryl isocyanates is the loss of the NCO group. For long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. nih.gov In the case of benzoxazole derivatives, fragmentation can involve the cleavage of the oxazole ring. orientjchem.org The collision-induced dissociation of deprotonated N-benzylidene-2-hydroxylanilines, which can cyclize to a benzoxazole-like structure, shows the formation of benzoxazole anions. nih.gov The mass spectra of some pyranobenzoxazoles indicate that fragmentation is characteristic of the chromone (B188151) system rather than the benzoxazole moiety, highlighting how fused ring systems can direct fragmentation. rsc.orgias.ac.in For isocyanates analyzed by LC/MS/MS with derivatization, the fragmentation of the derivatized molecule is often dominated by the loss of the derivatizing agent. nih.gov

Compound Class Key Fragmentation Pathway Characteristic Ions/Losses Citations
Long-chain isocyanatesFormation of a stable six-membered ringm/z 99 nih.gov
BenzoxazolesCleavage of the oxazole ringVaries with substitution orientjchem.org
PyranobenzoxazolesRetro-Diels-Alder of the pyranone ringLoss of CO rsc.orgias.ac.in
Derivatized Isocyanates (LC/MS/MS)Loss of derivatizing agentIon of the derivatizing agent (e.g., [DBA+H]⁺) nih.gov

This table summarizes general fragmentation patterns observed for isocyanates and benzoxazoles.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related benzoxazole derivatives reveals key structural features. The benzoxazole ring system is generally planar. nih.govnih.gov For example, in the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the molecule is nearly planar. nih.gov Similarly, in 2-(2-aminophenyl)-1,3-benzoxazole, the dihedral angles between the two ring planes are very small, indicating a high degree of planarity. iucr.org The planarity of the benzoxazole core is critical for its biological interactions.

The isocyanate group (–N=C=O) is generally linear, but bending can occur due to steric hindrance or crystal packing forces. rsc.org The conformation of the isocyanate group relative to the benzoxazole ring would be a key feature of the crystal structure of this compound.

Compound Derivative Key Conformational Feature Citation
Methyl 1,3-benzoxazole-2-carboxylateNearly planar molecule nih.gov
2-(2-aminophenyl)-1,3-benzoxazoleAlmost planar conformation with small dihedral angles between rings iucr.org
2,2'-BibenzoxazolePlanar conformation in the solid state researchgate.net

This table highlights the planarity observed in the crystal structures of several benzoxazole derivatives.

Interaction Type Observed in Derivatives of Description Citations
π–π StackingMethyl 1,3-benzoxazole-2-carboxylate, 2-(2-aminophenyl)-1,3-benzoxazoleInteraction between aromatic rings, with centroid-centroid distances around 3.6-3.7 Å. nih.goviucr.org
C—H⋯N Hydrogen BondsMethyl 1,3-benzoxazole-2-carboxylateWeak hydrogen bonds contributing to crystal packing. nih.gov
N—H⋯N Hydrogen Bonds2-(2-aminophenyl)-1,3-benzoxazole, 2-substituted benzoxazolesStronger hydrogen bonds forming chains and networks. nih.goviucr.org
Isocyanide/Isocyanate InteractionsPhenyl isocyanide, Platinum isocyanate complexesCan act as hydrogen bond acceptors (RNC⋯HX) and participate in π-stacking and N—H⋯O bonds. acs.orgnih.govresearchgate.net

This table outlines the common intermolecular interactions found in the crystal lattices of benzoxazole and isocyanate-related compounds.

Computational and Theoretical Investigations of this compound Unexplored in Current Literature

A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical investigation of the chemical compound this compound. Despite the availability of computational studies on various other benzoxazole derivatives, specific research focusing on the molecular properties and reaction mechanisms of the 6-isocyanato substituted variant appears to be absent from publicly accessible research. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netsciety.org

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the behavior of molecules. Such studies on related benzoxazole structures have successfully elucidated their electronic properties, molecular geometries, and potential for various chemical reactions. researchgate.netresearchgate.netresearchgate.net These investigations are crucial for understanding structure-activity relationships and designing new functional materials or bioactive agents. nih.govresearchgate.net

However, the specific data required to construct a detailed computational profile for this compound—including optimized molecular geometry, conformational analysis, Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energetics, charge distribution, and Molecular Electrostatic Potential (MEP) maps—are not available in the reviewed literature.

Furthermore, there is no published research on the reaction mechanisms involving this specific compound. Key theoretical analyses, such as potential energy surface scans for its chemical transformations or the calculation of activation energies to predict reaction rates, have not been reported.

The absence of this foundational computational data precludes a detailed discussion on the theoretical chemistry of this compound as outlined in the requested article structure. While the methodologies for such an investigation are well-established within computational chemistry, they have not yet been applied to this particular molecule of interest. Future research initiatives would be necessary to generate the data required for a comprehensive theoretical analysis.

Computational and Theoretical Investigations of 6 Isocyanato 1,3 Benzoxazole Chemistry

Spectroscopic Property Prediction in silico

The prediction of spectroscopic properties for 6-isocyanato-1,3-benzoxazole (B6253842) using computational methods has not been reported. This type of in silico analysis is a powerful tool for validating experimental findings and for the interpretation of complex spectra.

Computational NMR Chemical Shift Prediction and Validation

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound have been found. A computational approach, typically employing DFT, would calculate the magnetic shielding tensors of the nuclei to predict the chemical shifts for ¹H and ¹³C atoms. These theoretical values would then ideally be compared with experimental NMR data for validation.

Table 1: Hypothetical Computational and Experimental NMR Chemical Shift Data for this compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-2
H-4
H-5
H-7
C-2
C-4
C-5
C-6
C-7
C-8 (C=O)
C-9 (N=C=O)
N-3

This table is a template for data that would be generated in a dedicated computational study and is currently unpopulated.

Vibrational Frequency Calculations for IR Spectral Interpretation

There are no available reports on the computational calculation of the vibrational frequencies for the interpretation of the Infrared (IR) spectrum of this compound. Such a study would involve calculating the harmonic frequencies of the molecule's vibrational modes. These calculated frequencies, often scaled by an empirical factor, can be correlated with the peaks in an experimental IR spectrum to assign specific vibrational modes to the observed absorptions, including the characteristic stretching frequency of the isocyanate group.

Table 2: Hypothetical Calculated Vibrational Frequencies and Experimental IR Peaks for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N=C=O asymmetric stretch
C-H stretch (aromatic)
C=N stretch (benzoxazole)

This table is a template for data that would be generated in a dedicated computational study and is currently unpopulated.

Molecular Dynamics Simulations (Focus on Intramolecular Dynamics and Non-covalent Interactions with Synthetic Scaffolds)

No molecular dynamics (MD) simulation studies specifically focused on the intramolecular dynamics of this compound or its non-covalent interactions with synthetic scaffolds have been published. MD simulations would provide insights into the conformational flexibility of the molecule over time, including the rotational dynamics of the isocyanate group relative to the benzoxazole (B165842) ring system. Furthermore, simulations could be employed to study how this compound interacts with other molecules or materials through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, which is crucial for understanding its behavior in condensed phases or within larger molecular assemblies.

Applications of 6 Isocyanato 1,3 Benzoxazole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The isocyanate functional group is a potent electrophile, readily reacting with a wide array of nucleophiles. This reactivity makes 6-Isocyanato-1,3-benzoxazole (B6253842) an excellent starting point for the construction of more complex molecular architectures. The benzoxazole (B165842) core provides a rigid, aromatic platform, while the isocyanate handle allows for the introduction of diverse functionalities.

The synthesis of this compound is conceptually straightforward, typically involving the conversion of 6-amino-1,3-benzoxazole. This transformation can be achieved through phosgenation or by using phosgene (B1210022) equivalents like triphosgene (B27547), which is often preferred for safety reasons in a laboratory setting. researchgate.net Non-phosgene methods, such as the Curtius rearrangement of a corresponding acyl azide (B81097), also present viable synthetic routes. rsc.org

Once obtained, this compound can react with various nucleophiles under mild conditions to form stable adducts. These reactions are generally high-yielding and produce a single major product, making them ideal for synthetic applications. The general reactivity of aromatic isocyanates with nucleophiles such as amines, alcohols, and thiols is well-established. researchgate.net

NucleophileResulting LinkageProduct Class
Primary/Secondary AmineUrea (B33335)N-substituted ureas
Alcohol/PhenolUrethane (Carbamate)Carbamates
ThiolThiocarbamateThiocarbamates
WaterCarbamidic acid (unstable) -> Amine + CO26-Amino-1,3-benzoxazole

This table illustrates the primary reactions of the isocyanate group in this compound with common nucleophiles.

Scaffold for the Synthesis of Novel Heterocyclic Compounds

Beyond simple derivatization, this compound can serve as a key component in the synthesis of more elaborate heterocyclic systems. The isocyanate group can participate in cyclization and cycloaddition reactions, leading to the formation of new rings fused to or substituted on the benzoxazole core.

For instance, reaction with bifunctional nucleophiles can lead to the formation of new heterocyclic rings. An example would be the reaction with a hydrazine derivative to form a semicarbazide, which could then be cyclized to a triazinone ring system. Similarly, reaction with an amino-alcohol could lead to the formation of a cyclic carbamate (B1207046).

Isocyanates are also known to participate in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. peptidescientific.comrsc.org For example, in a Ugi-type reaction, an isocyanate can react with an amine, a ketone or aldehyde, and an isocyanide to form a complex α-acylamino amide. The incorporation of the benzoxazole moiety through this compound would yield a library of complex molecules with potential biological activity.

Reactant CombinationResulting Heterocycle (Potential)Reaction Type
Hydrazine derivativeTriazinone-fused benzoxazoleCyclocondensation
Amino acidHydantoin derivativeCyclocondensation
1,3-DipoleTriazole or other five-membered heterocyclesCycloaddition

This table provides hypothetical examples of how this compound could be used to synthesize novel heterocyclic compounds.

Precursor for Advanced Polymeric Materials (Focus on synthetic methodology, not material properties)

Aromatic isocyanates are fundamental monomers in the synthesis of polyurethanes and polyureas through polyaddition reactions. youtube.com While this compound is a monoisocyanate, a corresponding diisocyanate, such as 2,6-diisocyanato-1,3-benzoxazole, could be envisioned as a monomer for creating novel polymers incorporating the benzoxazole heterocycle into the polymer backbone.

The synthesis of such polymers would typically involve the reaction of the benzoxazole diisocyanate with a diol or a diamine. The reaction proceeds via a step-growth polymerization mechanism. The choice of the co-monomer (diol or diamine) would allow for the tuning of the polymer structure. For example, using a flexible aliphatic diol would result in a more flexible polymer, while a rigid aromatic diamine would lead to a more rigid, high-strength material.

A typical polyaddition reaction to form a polyurethane would be carried out in a suitable solvent, often with a catalyst such as a tertiary amine or an organotin compound, to ensure a high degree of polymerization. researchgate.net

Illustrative Polyurethane Synthesis:

Monomer 1Monomer 2Polymer Type
2,6-Diisocyanato-1,3-benzoxazole1,4-ButanediolPolyurethane
2,6-Diisocyanato-1,3-benzoxazoleEthylene diaminePolyurea
2,6-Diisocyanato-1,3-benzoxazoleBisphenol APolyurethane

This table illustrates the potential use of a hypothetical benzoxazole diisocyanate in polymer synthesis.

Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

The benzoxazole nucleus is a known structural motif in ligands for various catalytic applications. The isocyanate group of this compound provides a convenient anchor point for attaching the benzoxazole scaffold to other molecular fragments to create novel ligands.

For example, reacting this compound with a chiral amine or alcohol would yield a chiral urea or carbamate, respectively. If the attached chiral moiety also contains a coordinating atom (e.g., phosphorus, nitrogen, or sulfur), the resulting molecule could function as a chiral ligand for asymmetric catalysis.

The synthesis of such ligands is modular, allowing for the rapid generation of a library of ligands with varying steric and electronic properties by simply changing the nucleophile that reacts with the isocyanate. This modularity is highly advantageous in the optimization of catalysts for specific chemical transformations.

Development of Isocyanate-Based Coupling Reagents

Isocyanates can be used to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in peptide synthesis and other areas of organic chemistry. acs.org While carbodiimides are more commonly used for this purpose, isocyanate-based reagents offer an alternative activation strategy. peptidescientific.combachem.com

A reagent derived from this compound could potentially be developed. For instance, the isocyanate could react with an N-hydroxy compound, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form a reactive carbamate. This activated species could then react with a carboxylic acid to form a highly reactive mixed anhydride, which in turn would readily react with an amine to form an amide bond. The benzoxazole core might influence the reactivity and stability of such a coupling reagent.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The high reactivity and versatility of the isocyanate group make this compound an excellent building block for DOS.

Starting from this single precursor, a multitude of different products can be generated in a single step by reacting it with a diverse set of nucleophiles. This approach allows for the rapid population of chemical space around the benzoxazole scaffold.

Furthermore, by employing multicomponent reactions, the level of complexity and diversity can be further expanded. For example, a three-component reaction involving this compound, an amine, and an aldehyde could generate a library of compounds with multiple points of diversity. The benzoxazole core serves as a constant structural element, while the other components can be varied to create a large and diverse library of related molecules.

Q & A

Q. What are the established synthetic routes for 6-Isocyanato-1,3-benzoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing the benzoxazole core at the 6-position. A common approach is the reaction of 6-amino-1,3-benzoxazole with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis of the isocyanate group. Catalytic bases such as triethylamine improve yields by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms the isocyanate group (sharp peak at ~2250–2270 cm⁻¹ for N=C=O stretch).
  • NMR : 1^1H NMR shows aromatic protons (δ 7.0–8.5 ppm) and absence of NH2_2 signals from precursors. 13^{13}C NMR identifies the isocyanate carbon (δ ~120–125 ppm).
  • HPLC-MS : Quantifies purity and detects molecular ion peaks (e.g., [M+H]+^+) with reverse-phase C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validates empirical formula (C8_8H4_4N2_2O2_2) .

Q. How does the reactivity of the isocyanate group in this compound compare to aliphatic isocyanates?

  • Methodological Answer : The aromatic isocyanate group exhibits lower electrophilicity due to resonance stabilization with the benzoxazole ring. This reduces reactivity toward nucleophiles (e.g., amines, alcohols) compared to aliphatic isocyanates. Kinetic studies using differential scanning calorimetry (DSC) or in situ FT-IR can quantify reaction rates with model nucleophiles like aniline. Solvent polarity (e.g., DMF vs. toluene) and catalysts (e.g., dibutyltin dilaurate) significantly modulate reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the isocyanate group’s geometry (C-N=C=O) should show linearity (~170–180° for N=C=O). Discrepancies in exocyclic angles (e.g., C3-C9-C10 in substituted derivatives) may arise from steric hindrance or intramolecular interactions, as seen in related benzoxazole structures .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from assay variability or impurity interference. Solutions include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values).
  • Orthogonal Assays : Combine disk diffusion (antibacterial) with MTT (cytotoxicity) assays.
  • Metabolite Profiling : Use LC-MS to rule out degradation products confounding results .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) map electron density to identify reactive sites. Fukui indices or electrostatic potential surfaces predict preferential substitution at electron-rich positions (e.g., para to the isocyanate group). Solvent effects are modeled using polarizable continuum models (PCM) .

Methodological Challenges and Solutions

Q. What experimental designs address the hydrolytic instability of this compound during biological assays?

  • Methodological Answer :
  • Protection Strategies : Use anhydrous DMSO as a solvent and conduct assays under inert atmospheres (N2_2/Ar).
  • Stability Monitoring : Track degradation via HPLC at timed intervals.
  • Prodrug Approach : Synthesize hydrolytically stable precursors (e.g., carbamates) that release the active isocyanate in situ .

Q. How do steric and electronic effects influence the catalytic cyclization of precursors to form this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring accelerate cyclization by stabilizing transition states. Steric hindrance from bulky substituents (e.g., tert-butyl) reduces reaction rates. Kinetic studies using variable-temperature NMR or stopped-flow techniques quantify these effects .

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